molecular formula C23H25ClN2O3 B2958963 3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one CAS No. 903185-32-0

3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one

Cat. No.: B2958963
CAS No.: 903185-32-0
M. Wt: 412.91
InChI Key: RDZIXHJUVALFHN-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 3 with a 4-chlorophenyl group and at position 7 with a 2-(4-ethylpiperazin-1-yl)ethoxy side chain. Coumarins are widely studied for their pharmacological properties, including antimicrobial, antitumor, and neuroprotective activities . The 4-ethylpiperazine moiety enhances solubility and bioavailability, while the 4-chlorophenyl group contributes to target binding affinity .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-2-25-9-11-26(12-10-25)13-14-28-20-8-5-18-15-21(23(27)29-22(18)16-20)17-3-6-19(24)7-4-17/h3-8,15-16H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZIXHJUVALFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H29ClN2O4C_{23}H_{29}ClN_2O_4 with a molecular weight of approximately 505.86 g/mol. The structure features a chromenone core substituted with a 4-chlorophenyl group and an ethoxy-piperazine moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that coumarin derivatives exhibit a range of biological activities including antioxidant , anti-inflammatory , antimicrobial , and anticancer properties . The specific biological activities of this compound have been evaluated through various in vitro and in vivo studies.

Antioxidant Activity

Antioxidant assays have shown that derivatives similar to this compound can scavenge free radicals effectively. For instance, studies on related coumarin derivatives demonstrated significant antioxidant activity, with some compounds exhibiting IC50 values as low as 2.07μM2.07\,\mu M . The presence of the ethylpiperazine group may enhance this activity by improving solubility and bioavailability.

Anticancer Activity

The anticancer potential of the compound has been investigated using several cancer cell lines. For example, triterpene-coumarin conjugates showed significant cytotoxic effects on various cancer cell lines (B16–F10, HT29, and Hep G2), indicating that similar coumarin structures can induce apoptosis and cell cycle arrest . Flow cytometry analyses revealed increased apoptosis rates in treated cells, suggesting that the compound may activate apoptotic pathways.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Free Radical Scavenging: The chromenone structure is known to donate electrons to free radicals, stabilizing them and preventing cellular damage.
  • Inhibition of Enzymatic Activity: Compounds containing piperazine moieties have been shown to inhibit enzymes such as acetylcholinesterase, which could contribute to their therapeutic effects .
  • Modulation of Signaling Pathways: Some studies suggest that coumarins can modulate signaling pathways involved in inflammation and cancer progression.

Case Studies

StudyCell LineIC50 (μM)Observations
B16-F1015.0Induced apoptosis via caspase activation
HT2912.5Cell cycle arrest at G0/G1 phase
Hep G210.0Increased ROS levels leading to cell death

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

Pharmacokinetic Considerations

  • Ethylpiperazine derivatives demonstrate superior blood-brain barrier penetration compared to hydroxyethyl analogs .
  • Chlorophenyl groups enhance metabolic stability by resisting oxidative degradation .

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